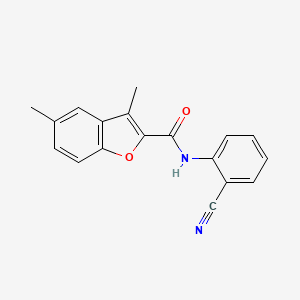

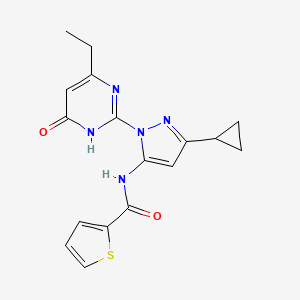

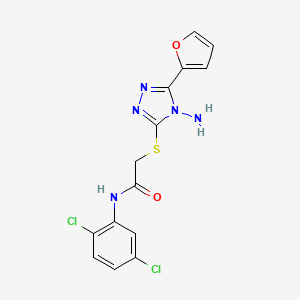

![molecular formula C12H8ClN3OS B2450189 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034258-11-0](/img/structure/B2450189.png)

5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrimidines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . The synthesis process often involves the use of heterocyclic amines and diazonium salts . The final compound purification is usually performed by flash column chromatography .Molecular Structure Analysis

The geometric optimization of the synthesized molecules was studied through density functional theory (DFT) calculations . The dipole moment changes in these compounds were calculated, indicating the presence of polar bonds .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For instance, it has been found that the compound can undergo cycloaddition reactions with pyridine N-imine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed in several studies . For instance, the compound has been found to exhibit good plasma stability .Aplicaciones Científicas De Investigación

Antitubercular Agent Development

A key application of pyrazolo[1,5-a]pyridine derivatives, similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, is in the development of antitubercular agents. These compounds have shown promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. For instance, a study reported the synthesis of such derivatives demonstrating significant reduction in bacterial burden in a mouse model, highlighting their potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).

Imaging Agent Synthesis for Neuroinflammation

Compounds structurally similar to this compound have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. A study detailed the synthesis of such a compound, potentially useful for imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).

Heterocyclic Synthesis

These types of compounds also find use in the synthesis of various heterocyclic structures, a crucial aspect in organic and medicinal chemistry. A study demonstrated the synthesis of pyrazolo[1,5-a][1,3,5]triazines, showing the efficiency of generating such structures with different substituents, which can be critical for the development of novel pharmaceuticals (Velihina et al., 2020).

Antitumor Research

Similar compounds have been synthesized and tested for their antitumor activities. For example, one study reported the synthesis of a compound with a pyrazolo pyrimidine structure, displaying notable antitumor activities, demonstrating the potential of these derivatives in cancer research (Xin, 2012).

Nonlinear Optical Property Analysis

Another application involves the investigation of nonlinear optical properties. A study focusing on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, related to the compound , discussed their electronic and nonlinear optical properties, which are important for material sciences (Ahmad et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of the compound “5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide” are currently unknown. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .

Mode of Action

It’s known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of the compound .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting that they may interact with biochemical pathways related to light absorption and emission.

Pharmacokinetics

It’s known that the compound exhibits excellent thermal stability , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound has tunable photophysical properties , suggesting that it may have potential applications in fields such as bioimaging or chemosensing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . Additionally, the compound exhibits excellent thermal stability , suggesting that it may be stable under a range of environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAJJOZBRIGOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

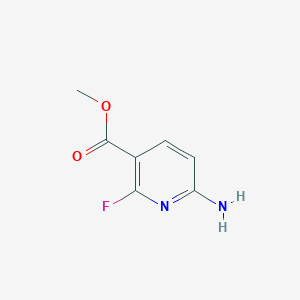

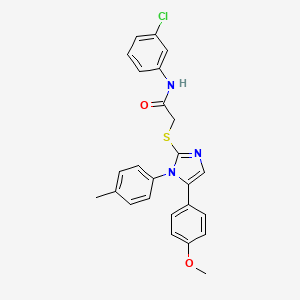

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

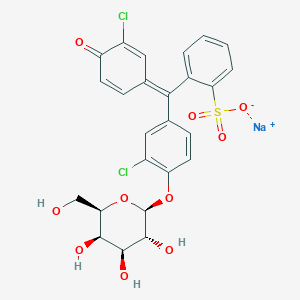

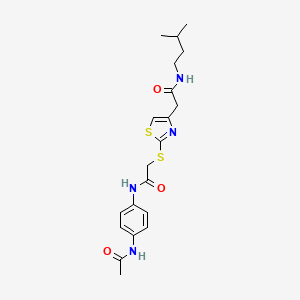

![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)

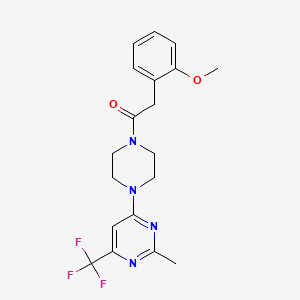

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)

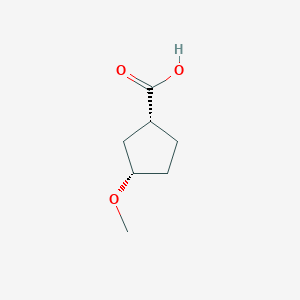

![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)